6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-methyl-2H-1,4-benzothiazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-methyl-2H-1,4-benzothiazin-3(4H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazinone core, which is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-methyl-2H-1,4-benzothiazin-3(4H)-one typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include diethylamine, ethylene oxide, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-methyl-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Wissenschaftliche Forschungsanwendungen
6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-methyl-2H-1,4-benzothiazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-methyl-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Diethylaminoethoxy)-ethanol: Shares the diethylaminoethoxy group but lacks the benzothiazinone core.
2-(2-Aminoethoxy)ethanol: Similar structure but with an amino group instead of a diethylamino group.
Uniqueness
6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-methyl-2H-1,4-benzothiazin-3(4H)-one is unique due to its combination of the benzothiazinone core and the diethylaminoethoxy group, which imparts distinct chemical and biological properties compared to similar compounds .
Eigenschaften
CAS-Nummer |
91119-80-1 |
---|---|
Molekularformel |
C17H25N3O2S |
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
6-[(E)-N-[2-(diethylamino)ethoxy]-C-methylcarbonimidoyl]-4-methyl-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C17H25N3O2S/c1-5-20(6-2)9-10-22-18-13(3)14-7-8-16-15(11-14)19(4)17(21)12-23-16/h7-8,11H,5-6,9-10,12H2,1-4H3/b18-13+ |
InChI-Schlüssel |
WGYWODSYAAEVHU-QGOAFFKASA-N |
Isomerische SMILES |
CCN(CC)CCO/N=C(\C)/C1=CC2=C(C=C1)SCC(=O)N2C |
Kanonische SMILES |
CCN(CC)CCON=C(C)C1=CC2=C(C=C1)SCC(=O)N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.